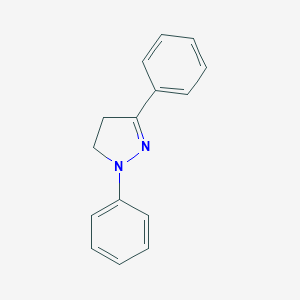

1,3-Diphenyl-4,5-dihydro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-diphenyl-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-3-7-13(8-4-1)15-11-12-17(16-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCZPVMIHLKVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307031 | |

| Record name | 1,3-Diphenyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806326 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2538-52-5 | |

| Record name | 1,3-Diphenyl-2-pyrazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2538-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenyl-2-pyrazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diphenyl-2-pyrazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Diphenyl-4,5-dihydro-1H-pyrazole synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole

Introduction: The Significance of the Pyrazoline Scaffold

Pyrazolines, a class of five-membered nitrogen-containing heterocyclic compounds, represent a cornerstone in modern medicinal chemistry and materials science.[1][2] These dihydropyrazole structures are not merely synthetic curiosities; they are privileged scaffolds known to exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.[1][3][4] The versatility of the pyrazoline core allows for extensive structural modification, enabling the fine-tuning of its physicochemical and biological properties.

This guide provides a detailed technical overview of the synthesis and comprehensive characterization of a representative member of this class: 1,3-Diphenyl-4,5-dihydro-1H-pyrazole . We will delve into the mechanistic underpinnings of its synthesis, provide field-proven experimental protocols, and outline the analytical techniques required for its unambiguous structural elucidation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource.

Part 1: The Synthetic Pathway

The most robust and widely adopted method for synthesizing 1,3-Diphenyl-4,5-dihydro-1H-pyrazole is a two-stage process.[1] This approach begins with the synthesis of an essential intermediate, an α,β-unsaturated ketone known as a chalcone, followed by a cyclocondensation reaction to form the target pyrazoline ring.

Stage 1: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)

The precursor to our target pyrazoline is the chalcone, 1,3-diphenylprop-2-en-1-one. This is classically synthesized via the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between an aromatic aldehyde (benzaldehyde) and an aromatic ketone (acetophenone).[5][6]

Mechanism Insight: The reaction is initiated by a strong base, such as sodium hydroxide (NaOH), which deprotonates the α-carbon of acetophenone to form a reactive enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde, which lacks α-hydrogens and thus cannot self-condense.[5] The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated α,β-unsaturated ketone system of the chalcone.[7]

Caption: Mechanism of Chalcone Synthesis.

This protocol is adapted from established Claisen-Schmidt condensation procedures.[5][8]

-

Reagent Preparation: In a 250 mL flask equipped with a magnetic stirrer, dissolve acetophenone (e.g., 12 g, 0.1 mol) and benzaldehyde (e.g., 10.6 g, 0.1 mol) in 50 mL of rectified spirit (95% ethanol).

-

Reaction Initiation: In a separate beaker, prepare a 20% aqueous solution of sodium hydroxide. Cool the flask containing the aldehyde and ketone mixture in an ice bath.

-

Base Addition: Slowly add the cold sodium hydroxide solution (e.g., 20 mL) to the ethanolic solution with constant and vigorous stirring. The temperature should be maintained below 25°C.

-

Reaction & Precipitation: Continue stirring for 2-3 hours. The mixture will become cloudy and a yellow precipitate of chalcone will form.

-

Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess NaOH.

-

Purification: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the product thoroughly with cold water until the washings are neutral.

-

Recrystallization: Purify the crude chalcone by recrystallizing from hot ethanol to obtain pale yellow crystals. Dry the purified product and determine its melting point (expected: 55-57°C).

Stage 2: Synthesis of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole

The synthesized chalcone serves as the electrophilic substrate for the final cyclocondensation reaction with phenylhydrazine.[9][10] This reaction proceeds via a Michael addition followed by intramolecular cyclization.

Mechanism Insight: The reaction is typically catalyzed by a weak acid, such as glacial acetic acid.[9] The nucleophilic nitrogen of phenylhydrazine first attacks the β-carbon of the chalcone's α,β-unsaturated system (a 1,4-conjugate or Michael addition).[7] This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a five-membered heterocyclic intermediate. Subsequent dehydration leads to the formation of the stable 4,5-dihydro-1H-pyrazole ring.[7][11]

Caption: Mechanism of Pyrazoline Synthesis.

This protocol is a robust method for the cyclization of chalcones.[1][9][12]

-

Reagent Setup: In a round-bottom flask, dissolve the purified chalcone (e.g., 2.08 g, 0.01 mol) in 30 mL of absolute ethanol.

-

Hydrazine Addition: To this solution, add phenylhydrazine (e.g., 1.1 mL, ~0.011 mol).

-

Catalysis: Add a few drops (e.g., 0.5 mL) of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle and condenser.

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 3:1 v/v).[9] The reaction is typically complete within 4-6 hours.

-

Isolation: After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water with stirring.

-

Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallization: Purify the crude 1,3-Diphenyl-4,5-dihydro-1H-pyrazole by recrystallization from ethanol to yield the final product.

Part 2: Comprehensive Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic methods is employed to validate the identity and purity of the synthesized 1,3-Diphenyl-4,5-dihydro-1H-pyrazole.

Data Presentation: Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for the target compound, which serves as a benchmark for experimental validation.

| Technique | Parameter | Expected Observation / Chemical Shift (δ) | Interpretation |

| FT-IR | Wavenumber (cm⁻¹) | ~1590-1600 | C=N Stretching (Pyrazoline ring) |

| ~1490-1510 | Aromatic C=C Stretching | ||

| ~1330-1350 | C-N Stretching | ||

| ~3030-3060 | Aromatic C-H Stretching | ||

| ~2850-2960 | Aliphatic C-H Stretching (CH₂ group) | ||

| ¹H NMR | Chemical Shift (ppm) | ~3.1 (dd, 1H) | Hₐ proton of CH₂ at C4 |

| ~3.7 (dd, 1H) | Hₑ proton of CH₂ at C4 | ||

| ~5.2 (dd, 1H) | CH proton at C5 | ||

| ~6.8-7.8 (m) | Aromatic Protons | ||

| ¹³C NMR | Chemical Shift (ppm) | ~151-156 | C3 (Imine carbon, -C=N-)[13] |

| ~56-64 | C5 (Methine carbon, -CH-N-)[13] | ||

| ~36-42 | C4 (Methylene carbon, -CH₂-)[13] | ||

| ~113-145 | Aromatic Carbons | ||

| Mass Spec. | m/z | ~298 | [M]⁺ Molecular Ion Peak (for C₂₁H₁₈N₂) |

Note: dd refers to a doublet of doublets, a characteristic splitting pattern for the pyrazoline ring protons forming an ABX system.[3] Chemical shifts are approximate and can vary based on the solvent and instrument used.

Detailed Spectroscopic Interpretation

-

FT-IR Spectroscopy: The infrared spectrum is critical for identifying key functional groups. The disappearance of the strong C=O stretch from the chalcone precursor (around 1660 cm⁻¹) and the appearance of the characteristic C=N stretch of the pyrazoline ring (around 1595 cm⁻¹) is a primary indicator of successful cyclization.[14]

-

¹H NMR Spectroscopy: Proton NMR provides the most definitive evidence for the formation of the 4,5-dihydro-1H-pyrazole ring. The three protons on the C4 and C5 carbons are diastereotopic and exhibit a distinct three-proton spin system, typically referred to as an ABX system.[3] This results in three separate signals, each appearing as a doublet of doublets (dd), providing conclusive proof of the ring structure. The integration of the aromatic region will correspond to the protons of the two phenyl rings.

-

¹³C NMR Spectroscopy: Carbon NMR complements the proton data by identifying all unique carbon environments. The key signals to identify are the three carbons of the pyrazoline ring: the imine carbon (C3) downfield (~151-156 ppm), and the two aliphatic carbons C5 and C4 further upfield (~56-64 ppm and ~36-42 ppm, respectively).[13][15][16]

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the synthesized compound. The presence of a molecular ion peak [M]⁺ corresponding to the calculated mass of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole provides final validation of the product's identity.

Part 3: Workflow and Logic

A logical and systematic workflow ensures reproducibility and high-quality results. The entire process, from initial synthesis to final validation, is designed as a self-validating system.

Caption: Workflow from Synthesis to Validation.

Conclusion

The synthesis of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole via the chalcone intermediate pathway is a reliable and well-documented method for accessing this important heterocyclic scaffold. The success of the synthesis hinges on careful execution of the Claisen-Schmidt and subsequent cyclocondensation reactions. Comprehensive spectroscopic characterization by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry is not merely a final step but an integral part of the process, providing the necessary validation of the molecular structure and ensuring the integrity of the final product for further research and development applications.

References

-

Herfindo, N., et al. (2020). Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. Available at: [Link]

-

Dwivedi, P., & Pradhan, A. (2022). Synthesis and Characterization of Various Pyrazolines From Chalcones. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]

-

Anonymous. (n.d.). Synthesis of Chalcone From Benzaldehyde and Acetophenone. Scribd. Available at: [Link]

-

Kumar, D., et al. (2020). Synthesis, characterization and biological activity of pyrazoline derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Anonymous. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). Available at: [Link]

-

D'Andrilli, G., et al. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Available at: [Link]

-

Ballesteros-Garrido, R., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health. Available at: [Link]

-

Kohler, E. P., & Chadwell, H. M. (n.d.). Benzalacetophenone. Organic Syntheses Procedure. Available at: [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of some Pyrazoline derivatives from Chalcones containing azo and ether groups. Available at: [Link]

-

Dwivedi, P., & Pradhan, A. (2022). Synthesis and Characterization of Various Pyrazolines From Chalcones. ResearchGate. Available at: [Link]

-

Wahyuningsih, S., et al. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. Available at: [Link]

-

ResearchGate. (n.d.). General reaction and mechanism for the synthesis of chalcone. Available at: [Link]

-

Rahaman, S.A., et al. (2010). SYNTHESIS AND ANTIHISTAMINIC ACTIVITY OF NOVEL PYRAZOLINE DERIVATIVES. International Journal of ChemTech Research. Available at: [Link]

-

Anonymous. (n.d.). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. E-RESEARCHCO. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis-Characterization-and-In-Silico-Analysis-of-New-2-Pyrazolines.pdf. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structure, spectra properties and comparative studies on a 2-pyrazoline derivative. Available at: [Link]

-

Al-Ostath, R., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. National Institutes of Health. Available at: [Link]

-

Kumar, D., et al. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal. Available at: [Link]

-

Abdel-Aziz, M., et al. (2011). Synthesis, characterization and antibacterial evaluation of novel 2- pyrazoline derivatives. Der Pharma Chemica. Available at: [Link]

-

El-Sayed, W. M., et al. (2020). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. National Institutes of Health. Available at: [Link]

-

Al-Adilee, K. J., & Owaid, I. H. (2022). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives. ResearchGate. Available at: [Link]

-

Debraj, D., et al. (2019). synthesis and characterisation of 1,3,5 triphenyl-2 pyrazoline for antimicrobial activity. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

-

Shaik, M., et al. (2022). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Available at: [Link]

-

Quiroga, J., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Available at: [Link]

-

Ghorbani-Vaghei, R., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]

-

Quiroga, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. DOI. Available at: [Link]

-

Chen, X., et al. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at: [Link]

-

Kulkarni, S. (2023). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. Available at: [Link]

-

National Institutes of Health. (n.d.). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b) 1,3-diphenyl-1H-pyrazol-5-yl methacrylate, c) poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Available at: [Link]

-

Patil, S. B., & Baseer, M. A. (2021). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Journal of Chemistry Letters. Available at: [Link]

-

PubMed. (n.d.). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Available at: [Link]

-

National Institutes of Health. (n.d.). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eresearchco.com [eresearchco.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. ajgreenchem.com [ajgreenchem.com]

- 15. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

An In-depth Technical Guide to the Crystal Structure of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, making them exceptionally valuable in drug discovery. Pyrazole and its partially saturated form, pyrazoline, are integral components of numerous FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and anticoagulant effects.

The therapeutic efficacy of these compounds is not merely a function of their chemical composition but is profoundly dictated by their three-dimensional architecture. The precise spatial arrangement of atoms, the conformation of substituent groups, and the nature of intermolecular interactions in the solid state govern critical pharmaceutical properties such as solubility, stability, and, most importantly, the ability to interact with a specific biological receptor. Therefore, a meticulous analysis of the crystal structure of pyrazole derivatives is not just an academic exercise but a critical step in rational drug design.

This guide provides a comprehensive exploration of the crystal structure of a prominent subclass: 1,3-diphenyl-4,5-dihydro-1H-pyrazole derivatives. We will delve into the synthetic rationale, the principles of single-crystal X-ray diffraction (SC-XRD) analysis, and the interpretation of the rich structural data obtained, offering field-proven insights for professionals in drug development.

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of a high-purity compound and the subsequent growth of diffraction-quality single crystals. The choices made at this stage are paramount, as the quality of the final structural model is entirely dependent on the quality of the initial crystal.

Synthetic Strategy: The Chalcone-Hydrazine Cyclization Pathway

One of the most robust and widely adopted methods for synthesizing 1,3-diphenyl-4,5-dihydro-1H-pyrazoles (also known as 2-pyrazolines) is the acid-catalyzed cyclization reaction between a chalcone (1,3-diphenyl-2-propen-1-one) and a hydrazine derivative.

Causality Behind the Method:

-

High Yield & Purity: This reaction is known for its efficiency and generally produces high yields of the desired pyrazoline product, which simplifies purification.

-

Starting Material Accessibility: Chalcones are readily synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde, making a vast array of substituted derivatives accessible.

-

Reaction Mechanism: The reaction proceeds via an initial Michael addition of the hydrazine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration, leading to the stable five-membered pyrazoline ring. The use of an acidic medium, such as glacial acetic acid or formic acid, catalyzes the reaction, ensuring efficient ring closure.

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol outlines the synthesis of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole, a foundational compound in this class.

-

Step 1: Chalcone Synthesis:

-

Dissolve benzaldehyde (0.01 mol) and acetophenone (0.01 mol) in 25 mL of methanol in a flask.

-

While stirring, slowly add 6 mL of 40% aqueous NaOH solution.

-

Continue stirring the mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield pure 1,3-diphenyl-2-propen-1-one.

-

-

Step 2: Pyrazoline Synthesis:

-

Reflux a mixture of the synthesized chalcone (0.01 mol) and phenylhydrazine (0.01 mol) in 25 mL of glacial acetic acid for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into 50 mL of ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water to remove acid residues, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone).

-

The Art of Crystallization: From Pure Powder to Diffraction-Ready Crystal

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution, preventing rapid precipitation which leads to microcrystalline powder.

Key Principle: Slow Evaporation The slow evaporation method is highly effective for organic compounds. The rationale is to create a solution that is just below saturation at room temperature. As the solvent slowly evaporates over days or weeks, the concentration of the solute gradually increases, reaching a state of supersaturation that initiates the growth of a small number of crystal nuclei.

Protocol for Crystal Growth:

-

Solvent Selection: Choose a solvent in which the pyrazole derivative is moderately soluble. High solubility leads to very small crystals, while poor solubility prevents the formation of a saturated solution. Ethanol, acetone, or a mixture like dichloromethane/hexane are often good starting points.

-

Preparation: Prepare a nearly saturated solution of the purified compound by gently warming.

-

Filtration: Filter the warm solution through a syringe filter or a cotton plug in a pipette into a clean, small vial. This crucial step removes dust and other particulate matter that could act as unwanted nucleation sites.

-

Incubation: Cover the vial with parafilm and pierce a few small holes with a needle. This restricts the rate of solvent evaporation.

-

Patience: Place the vial in a vibration-free location and allow it to stand undisturbed. Crystal growth can take anywhere from a few days to several weeks.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD): Visualizing the Molecular World

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unparalleled detail on bond lengths, bond angles, and the overall molecular geometry, which are impossible to obtain with such accuracy through other methods.

The Foundational Principle: Bragg's Law

When a beam of monochromatic X-rays strikes a crystal, the rays are diffracted by the electron clouds of the atoms within the crystal lattice. Constructive interference of these diffracted X-rays occurs only at specific angles where the path difference between waves scattered from adjacent crystal planes is an integer multiple of the wavelength. This relationship is elegantly described by Bragg's Law: nλ = 2d sinθ .

By systematically rotating the crystal and measuring the intensity and angle (θ) of thousands of diffracted reflections, a complete diffraction pattern is collected. This pattern is essentially a Fourier transform of the electron density distribution within the crystal, from which the positions of all atoms can be mathematically reconstructed.

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure is a systematic workflow involving sophisticated instrumentation and software.

Caption: Experimental workflow from synthesis to final crystal structure.

Part 3: Decoding the Crystal Structure: From Data to Insight

The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), a rich dataset containing the precise coordinates of every atom. Analysis of this file reveals the molecule's intimate structural details.

Key Structural Parameters

For 1,3-diphenyl-4,5-dihydro-1H-pyrazole derivatives, several parameters are of particular interest:

-

Conformation of the Pyrazoline Ring: The five-membered dihydropyrazole ring is not perfectly flat. It typically adopts an "envelope" conformation, where one of the carbon atoms (C4 or C5) is puckered out of the plane formed by the other four atoms. This puckering is a critical determinant of the overall molecular shape.

-

Dihedral Angles: The relative orientations of the two phenyl rings (at positions 1 and 3) and any substituent on the C5 carbon with respect to the central pyrazoline ring are described by dihedral (torsion) angles. These angles reveal the degree of twisting in the molecule, which can impact its ability to fit into a receptor's binding pocket. For instance, the dihedral angle between the pyrazole ring and the C3-phenyl ring is often small (e.g., 4-10°), indicating near co-planarity which facilitates π-system conjugation.

-

Bond Lengths and Angles: These fundamental parameters are compared to standard values to confirm the chemical structure. Any significant deviation from expected lengths can indicate electronic effects or strain within the molecule.

Tabulated Crystallographic Data

The following table summarizes typical geometric parameters observed in this class of compounds, providing a valuable reference for comparison.

| Parameter | Typical Value Range | Significance |

| Bond Lengths (Å) | ||

| N1-N2 | 1.37 - 1.40 Å | Shorter than a typical N-N single bond, indicating partial double bond character. |

| N2-C3 | 1.28 - 1.31 Å | Consistent with a C=N double bond, a defining feature of the 2-pyrazoline tautomer. |

| C4-C5 | 1.50 - 1.55 Å | A standard C-C single bond, representing the saturated portion of the ring. |

| Bond Angles (°) | ||

| N1-N2-C3 | 110 - 114° | Reflects the internal geometry of the five-membered ring. |

| C4-C5-N1 | 101 - 105° | The acute angle at the saturated end of the ring, contributing to its puckered conformation. |

| Dihedral Angles (°) | ||

| Pyrazole Plane vs. C3-Ph | 5 - 20° | Indicates the degree of twist of the phenyl ring at position 3 relative to the pyrazole core. |

| Pyrazole Plane vs. N1-Ph | 20 - 45° | Shows a more significant twist for the N-phenyl group, often to minimize steric hindrance. |

Note: Data compiled from representative structures in the literature.

Supramolecular Assembly: The Role of Intermolecular Interactions

A crystal is not merely a collection of isolated molecules; it is a highly ordered three-dimensional lattice where molecules are held together by a network of non-covalent interactions. Understanding this "crystal packing" is vital, as it influences physical properties like melting point and solubility.

In 1,3-diphenyl-4,5-dihydro-1H-pyrazole derivatives, which often lack strong hydrogen bond donors/acceptors, weaker interactions play a dominant role:

-

C-H···π Interactions: These are common and significant interactions where a C-H bond from one molecule points towards the electron-rich face of a phenyl ring on an adjacent molecule. These interactions are crucial in organizing the molecules in the crystal lattice.

-

π-π Stacking: The aromatic phenyl rings can stack on top of each other, either in a parallel or offset fashion, driven by favorable electrostatic and van der Waals forces.

-

C-H···O/N Hydrogen Bonds: If substituents contain oxygen or additional nitrogen atoms, weak C-H···O or C-H···N hydrogen bonds can form, further stabilizing the crystal packing.

Caption: C-H···π interaction between adjacent pyrazole molecules.

Conclusion: From Structure to Function

The crystallographic analysis of 1,3-diphenyl-4,5-dihydro-1H-pyrazole derivatives provides an atomic-level blueprint that is indispensable for the modern drug development professional. This detailed structural knowledge allows for a deeper understanding of structure-activity relationships (SAR), aids in the computational modeling of receptor-ligand interactions, and informs the design of next-generation analogues with enhanced potency, selectivity, and improved physicochemical properties. By mastering the synthesis, crystallization, and structural interpretation of these privileged scaffolds, researchers are better equipped to unlock their full therapeutic potential.

References

-

Fun, H.-K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 13(5), 5784–5796. Available from: [Link]

-

Boruah, B., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis, 20(1), 2-26. Available from: [Link]

-

Sekar, P., et al. (2023). Pyrazoline Derivatives as Privileged Scaffolds in Medicinal Chemistry: A Comprehensive Review of their Anticancer Potentials. ResearchGate. Available from: [Link]

-

Shukla, R., et al. (2016). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol- 3-ol. Structural Chemistry & Crystallography Communication. Available from: [Link]

-

Asad, M., et al. (2021). Design and synthesis of novel pyrazoline derivatives for their spectroscopic, single crystal X-ray and biological studies. ResearchGate. Available from: [Link]

-

Jain, S. K., et al. (2017). Synthesis, characterization and biological activity of pyrazoline derivatives. ProQuest. Available from: [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure Website. Available from: [Link]

-

Fun, H.-K., et al. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2822–o2823. Available from: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Website. Available from: [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. Iowa State University Website. Available from: [Link]

-

Mogus-Milankovic, A. (2007). Single-crystal X-ray Diffraction. SERC Carleton. Available from: [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Reza Latifi's Personal Website. Available from: [Link]

-

Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois Urbana-Champaign. Available from: [Link]

-

Minor, W., et al. (2016). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 1607, 439–453. Available from: [Link]

Physical and chemical properties of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole

Abstract

1,3-Diphenyl-4,5-dihydro-1H-pyrazole, a prominent member of the 2-pyrazoline class of heterocyclic compounds, stands as a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique structural and electronic properties confer a wide spectrum of biological activities, making it a "privileged structure" for the development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive analysis of the core physicochemical properties, chemical reactivity, and synthetic methodologies pertinent to this molecule. Tailored for researchers, scientists, and drug development professionals, this document synthesizes crystallographic data, spectroscopic profiles, and established reaction mechanisms to offer field-proven insights into the rational application of this versatile chemical entity.

Molecular Identity and Structural Elucidation

The 1,3-Diphenyl-4,5-dihydro-1H-pyrazole core consists of a five-membered dihydropyrazole ring substituted with phenyl groups at the N1 and C3 positions.[4] This arrangement is fundamental to its chemical behavior and biological interactions.

Nomenclature and Chemical Structure

-

Systematic IUPAC Name: 2,5-diphenyl-3,4-dihydropyrazole[4]

-

Common Name: 1,3-Diphenyl-2-pyrazoline

-

CAS Number: 2538-52-5[5]

-

Molecular Formula: C₁₅H₁₄N₂[5]

-

Molecular Weight: 222.28 g/mol [4]

Crystallographic Analysis and Conformation

Single-crystal X-ray diffraction studies of closely related pyrazoline derivatives reveal critical conformational details. The five-membered dihydropyrazole ring is typically not perfectly planar.[6][7] The attached phenyl rings at the N1 and C3 positions are inclined relative to the central heterocyclic plane, with the dihedral angles being a key determinant of the molecule's overall three-dimensional shape.[6][8][9] This non-planar conformation is crucial for its binding affinity to biological targets, as it dictates the spatial orientation of the phenyl pharmacophores. The crystal structure is often stabilized by intermolecular interactions such as C-H···π stacking.[6][9]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is essential for designing experimental protocols, including formulation and delivery strategies in drug development.

Physical Properties

The properties of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole are summarized in the table below. It is characterized as a solid at room temperature, with limited solubility in water but good solubility in organic solvents like propylene glycol, which is attributed to its lipophilic character.[10]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄N₂ | [5] |

| Molecular Weight | 222.28 g/mol | [4] |

| Appearance | Solid | [11] |

| Melting Point | ~70 °C (for parent pyrazole) | [12] |

| Solubility | Insoluble in water, soluble in organic solvents | [10] |

| Topological Polar Surface Area | 15.6 Ų | [4] |

Spectroscopic Profile

Spectroscopic analysis is the primary method for structural confirmation and purity assessment.

-

¹H NMR: The proton NMR spectrum is characteristic. The diastereotopic protons of the CH₂ group at the C4 position typically appear as a pair of doublets of doublets (dd), part of an AMX spin system with the C5 proton. The proton at the C5 position also appears as a doublet of doublets. The aromatic protons of the two phenyl rings resonate in the downfield region (typically δ 7.0-8.0 ppm).[1][11]

-

¹³C NMR: The carbon spectrum shows distinct signals for the aliphatic carbons of the pyrazoline ring (C4 and C5) and the C3 carbon, which is an imine-like carbon appearing further downfield.[13] Aromatic carbons from the phenyl rings will appear in the δ 110-150 ppm range.

-

Infrared (IR) Spectroscopy: Key vibrational bands include the C=N stretching of the pyrazoline ring (around 1595-1600 cm⁻¹), C-N stretching, and characteristic bands for the aromatic C-H and C=C bonds of the phenyl groups.[1]

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight (222.28) is expected, along with characteristic fragmentation patterns resulting from the loss of phenyl or other substituent groups.

Chemical Reactivity and Stability

The 2-pyrazoline ring is a stable heterocyclic system but possesses specific sites of reactivity that can be exploited for further chemical modification.[14]

Oxidation to Pyrazole (Aromatization)

The most common reaction of 2-pyrazolines is their oxidation to the corresponding aromatic pyrazole. This conversion represents a thermodynamically favorable aromatization process. This reaction can be achieved using a variety of oxidizing agents, such as a DABCO-Br₂ complex or Palladium on carbon (Pd/C) in acetic acid, leading to excellent yields of the 1,3-diphenyl-1H-pyrazole product.[15] The choice of oxidant is critical; milder reagents are preferred to avoid unwanted side reactions on the phenyl rings.

Ring Cleavage

Under certain acidic conditions, the pyrazoline ring can undergo cleavage. For instance, reaction with an acid chloride can lead to the formation of a salt, which may then rearrange and cleave to yield an α,β-unsaturated ketone and a diacylhydrazine after hydrolysis.[15] This reactivity highlights the importance of pH control in handling and formulating pyrazoline-based compounds.

Stability and Storage

1,3-Diphenyl-4,5-dihydro-1H-pyrazole is generally stable under standard laboratory conditions. However, due to its susceptibility to oxidation, particularly in the presence of light or certain metals, it is advisable to store the compound in a cool, dark place under an inert atmosphere to preserve its integrity over time.

Synthetic Strategies and Methodologies

The synthesis of 1,3-diphenyl-4,5-dihydro-1H-pyrazole is well-established and most commonly proceeds through the cyclocondensation of an α,β-unsaturated ketone with a hydrazine derivative.[16]

Principle Synthetic Route: Chalcone Cyclocondensation

The reaction involves the condensation of 1,3-diphenylprop-2-en-1-one (a chalcone) with phenylhydrazine. The reaction is typically catalyzed by an acid, such as acetic acid, which serves as both the solvent and the catalyst.[16] The mechanism involves an initial Michael-type addition of the hydrazine to the enone system, followed by an intramolecular cyclization and dehydration to yield the final 2-pyrazoline product.[16]

Workflow for Synthesis of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-Pyrazoline - Synthesis, Properties, Reactivity, Oxidation etc._Chemicalbook [chemicalbook.com]

- 16. soc.chim.it [soc.chim.it]

The Pharmacological Versatility of Pyrazoline Scaffolds: A Technical Guide to Their Biological Activities

Introduction: The Enduring Potential of a Five-Membered Heterocycle

Pyrazoline, a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms, has long captured the attention of medicinal chemists.[1][2][3][4][5][6] This di-hydro derivative of pyrazole exists in three isomeric forms (1-, 2-, and 3-pyrazoline), with the 2-pyrazoline form being the most stable and frequently studied.[1] The inherent chemical properties and synthetic accessibility of the pyrazoline nucleus have made it a privileged scaffold in drug discovery, leading to the development of a vast library of derivatives with a broad spectrum of pharmacological activities.[3][4][5] This technical guide provides an in-depth exploration of the diverse biological activities of pyrazoline compounds, offering insights into their mechanisms of action, key experimental validation protocols, and future therapeutic potential for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: Accessing the Pyrazoline Scaffold

The versatility of the pyrazoline scaffold is, in part, due to the straightforward and efficient synthetic routes available for its creation. The most common and widely adopted method involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine or its derivatives.[1][7][8] This reaction can be catalyzed by either acid or base, providing a flexible approach to generating a diverse range of substituted pyrazolines.[1]

General Experimental Protocol: Synthesis of Pyrazoline Derivatives from Chalcones

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

An appropriately substituted acetophenone (0.01 mol) and a substituted benzaldehyde (0.01 mol) are dissolved in a suitable solvent, such as ethanol.[7][8]

-

A catalytic amount of a base (e.g., aqueous NaOH) is added dropwise to the stirred reaction mixture at room temperature.[7]

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

The reaction mixture is then poured into ice-cold water and acidified (e.g., with HCl) to precipitate the chalcone.[7]

-

The solid chalcone is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[7]

-

-

Pyrazoline Formation (Cyclization):

-

The synthesized chalcone (0.01 mol) and hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (0.01 mol) are dissolved in a solvent such as ethanol or glacial acetic acid.[7][9][10]

-

The reaction mixture is refluxed for a period ranging from 2 to 8 hours, depending on the specific reactants.[7][10]

-

Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the pyrazoline derivative.[7][10]

-

The resulting solid is filtered, washed, and purified by recrystallization to yield the final pyrazoline compound.[10]

-

The following diagram illustrates the general workflow for the synthesis of pyrazoline derivatives.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities of pyrazoline derivatives--a recent development. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. jocpr.com [jocpr.com]

- 9. japer.in [japer.in]

- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fluorescent Properties of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole

Executive Summary

1,3-Diphenyl-4,5-dihydro-1H-pyrazole, commonly known as 1,3-diphenyl-2-pyrazoline, represents a cornerstone class of heterocyclic fluorophores. Characterized by a robust five-membered ring system, these molecules exhibit strong fluorescence, typically in the blue region of the visible spectrum, upon excitation with ultraviolet light[1]. Their photophysical properties, including high fluorescence quantum yields, are highly tunable through synthetic modification and are sensitive to the surrounding microenvironment. This combination of features makes them exceptionally valuable in diverse scientific fields. This technical guide provides an in-depth exploration of the synthesis, core fluorescent principles, influencing factors, and key applications of 1,3-diphenyl-2-pyrazoline derivatives, offering researchers and drug development professionals a comprehensive resource for leveraging these versatile molecules.

Introduction: The Significance of the Pyrazoline Scaffold

The pyrazoline nucleus is a privileged scaffold in materials science and medicinal chemistry[2][3]. Its derivatives are notable for their excellent electro-optical properties and have been increasingly investigated for a wide range of applications[4]. These applications include use as fluorescent probes for bioimaging, active components in organic light-emitting diodes (OLEDs), and as core structures for the development of therapeutic agents[3][4][5]. The fundamental appeal of the 1,3-diphenyl-2-pyrazoline core lies in its rigid, π-conjugated system which provides a platform for efficient luminescence. The ease of synthesis and the ability to systematically modify the phenyl rings at the 1, 3, and 5-positions allow for precise control over their absorption and emission characteristics, making them ideal candidates for tailored applications.

Synthesis and Structural Framework

The predominant synthetic route to 1,3-diphenyl-2-pyrazoline and its derivatives is a two-step process rooted in classical organic chemistry.

-

Claisen-Schmidt Condensation: The synthesis begins with the base- or acid-catalyzed condensation of an acetophenone derivative with a benzaldehyde derivative to form an α,β-unsaturated ketone, commonly known as a chalcone[1]. Chalcones serve as the crucial precursors for the pyrazoline ring system[1][6].

-

Cyclization Reaction: The resulting chalcone is then reacted with phenylhydrazine (or a substituted variant) in a solvent like ethanol or acetic acid. This reaction proceeds via a cyclocondensation mechanism to yield the final 4,5-dihydro-1H-pyrazole (2-pyrazoline) ring[7][8][9].

This reliable synthetic pathway allows for significant diversity by varying the substituents on the initial ketone and aldehyde, thereby enabling the creation of a large library of pyrazoline derivatives with distinct electronic and photophysical properties.

Caption: General synthetic route for 1,3-diphenyl-2-pyrazoline derivatives.

Core Principles of Fluorescence

The fluorescence of 1,3-diphenyl-2-pyrazoline arises from the de-excitation of its π-electron system. The process can be understood through the framework of a Jablonski diagram.

-

Absorption (Excitation): The molecule absorbs a photon of UV light (typically in the 350-380 nm range), promoting an electron from the highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO) in an excited singlet state (S₁).

-

Vibrational Relaxation: In the excited state, the molecule rapidly loses some energy as heat through non-radiative vibrational relaxation, descending to the lowest vibrational level of the S₁ state.

-

Fluorescence (Emission): From the lowest vibrational level of S₁, the molecule returns to the ground state (S₀) by emitting a photon. Because some energy was lost during vibrational relaxation, this emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This energy difference is known as the Stokes shift. For these compounds, emission typically occurs in the blue region of the spectrum (around 430-480 nm)[4][6].

Caption: Simplified Jablonski diagram illustrating the fluorescence mechanism.

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. Pyrazoline derivatives are known for having potentially high quantum yields, which makes them bright and highly sensitive fluorophores[1]. However, the exact value is highly dependent on the molecular structure and solvent environment. For instance, quantum yields for some novel pyrazoline compounds in chloroform were reported to be as high as 0.83, 0.76, and 0.78, while the same compound can exhibit yields ranging from 0.09 in water to 0.66 in tetrahydrofuran[1]. This variability underscores the importance of characterizing Φf under specific experimental conditions.

Factors Influencing Fluorescent Properties

The photophysical behavior of 1,3-diphenyl-2-pyrazoline is not static. It is profoundly influenced by the molecular environment and its chemical structure, providing a mechanism for creating responsive materials and sensors.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism describes the change in a substance's color—and thus its absorption or emission spectrum—with a change in solvent polarity[10]. Pyrazoline derivatives often exhibit positive solvatochromism, where the emission wavelength undergoes a bathochromic (red) shift as the solvent polarity increases[11]. This phenomenon is typically attributed to a larger dipole moment in the excited state than in the ground state. Polar solvent molecules organize around the excited fluorophore, lowering its energy level and resulting in a lower-energy (longer wavelength) emission. This property makes pyrazolines effective probes for studying the polarity of microenvironments, such as within micelles or protein binding sites[12][13].

| Solvent | Polarity (Dielectric Constant, ε) | Typical Emission Max (λem) |

| Hexane | 1.88 | Shorter Wavelength (Blue) |

| Toluene | 2.38 | ↓ |

| Tetrahydrofuran (THF) | 7.58 | ↓ |

| Dichloromethane | 8.93 | ↓ |

| Acetonitrile | 37.5 | ↓ |

| Methanol | 32.7 | Longer Wavelength (Green-Blue) |

| Note: Absolute wavelength values are dependent on the specific pyrazoline derivative. |

Substituent Effects

The true power of the pyrazoline scaffold lies in its tunability via chemical substitution on the phenyl rings. The electronic nature of these substituents directly modulates the HOMO and LUMO energy levels, thereby altering the absorption and emission properties.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the energy of the HOMO. This reduces the HOMO-LUMO energy gap, typically causing a bathochromic (red) shift in both absorption and emission spectra[14].

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) lower the energy of the LUMO. This can sometimes lead to a hypsochromic (blue) shift in the emission, providing a method for tuning the fluorescence color[14].

The strategic placement of EDGs and EWGs can create "push-pull" systems, enhancing intramolecular charge transfer (ICT) upon excitation and further amplifying sensitivity to solvent polarity[13].

Caption: Key factors modulating the emission properties of pyrazoline fluorophores.

Aggregation and Solid-State Emission

Typically, many fluorophores, including pyrazolines, suffer from aggregation-caused quenching (ACQ)[4]. In high concentrations or the solid state, strong intermolecular π-π stacking interactions create non-radiative decay pathways, dramatically reducing or eliminating fluorescence[4]. However, recent research has focused on designing pyrazoline derivatives that overcome this limitation. By introducing bulky groups or specific intermolecular interactions like C-H···F hydrogen bonds, intramolecular rotations can be restricted in the solid state[4]. This blockage of non-radiative decay channels can lead to high solid-state emission efficiency, a phenomenon related to aggregation-induced emission (AIE), opening doors for applications in solid-state lighting and OLEDs[4].

Experimental Protocols

General Protocol for Synthesis of 1,3-Diphenyl-2-pyrazoline

This is a generalized procedure based on established methods[7][8].

-

Chalcone Synthesis: In a flask, dissolve 1 equivalent of acetophenone and 1 equivalent of benzaldehyde in ethanol. Add a catalytic amount of aqueous sodium hydroxide (NaOH) solution dropwise while stirring. Continue stirring at room temperature for 2-4 hours until a precipitate (the chalcone) forms. Filter the solid, wash with cold water and cold ethanol, and dry.

-

Pyrazoline Cyclization: To a solution of the synthesized chalcone (1 equivalent) in glacial acetic acid, add phenylhydrazine (1.1 equivalents). Reflux the mixture for 4-6 hours.

-

Isolation: After cooling, pour the reaction mixture into ice-cold water. A solid precipitate of 1,3-diphenyl-2-pyrazoline will form.

-

Purification: Filter the crude product, wash thoroughly with water to remove acetic acid, and then recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.

Protocol for Relative Fluorescence Quantum Yield (Φf) Determination

This protocol uses a comparative method, which is common when specialized integrating sphere equipment is unavailable[1].

-

Standard Selection: Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.546) is a common standard for blue-emitting compounds[4][12].

-

Solution Preparation: Prepare a series of dilute solutions of both the pyrazoline sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Data Acquisition:

-

Measure the UV-Vis absorption spectrum for each solution and record the absorbance at the chosen excitation wavelength.

-

Using a fluorometer, measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both series of solutions. The slopes of these plots should be linear.

-

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) Where:

-

Φ_r is the quantum yield of the reference.

-

m_s and m_r are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solvents (this term is 1 if the same solvent is used).

-

Applications in Research and Drug Development

The versatile and tunable fluorescent properties of 1,3-diphenyl-2-pyrazolines have led to their application across numerous scientific disciplines.

-

Fluorescent Probes and Sensors: Their sensitivity to the local environment allows for their use in developing probes to detect metal ions (like Fe³⁺), pH changes, and biologically relevant small molecules[1].

-

Bioimaging and Cell Staining: Pyrazoline derivatives with low cytotoxicity are excellent candidates for live-cell imaging[1]. They can be functionalized to target specific organelles or used for general cytoplasm staining, enabling real-time monitoring of cellular processes with fluorescence microscopy[1][15].

-

Organic Electronics (OLEDs): The pyrazoline core possesses good hole-transporting capabilities due to its electron-rich nitrogen atoms[9]. This has led to their successful use as hole-transport layers in OLEDs, sometimes leading to devices with higher brightness and efficiency[14].

-

Medicinal Chemistry: The pyrazoline scaffold is a key pharmacophore in drug discovery. Derivatives have been synthesized and investigated for a wide array of biological activities, including as inhibitors of monoamine oxidase (MAO) for antidepressant applications, as well as for anti-inflammatory, anticancer, and antimicrobial agents[5][7][16][17].

Conclusion and Future Outlook

1,3-Diphenyl-4,5-dihydro-1H-pyrazole and its derivatives stand out as a remarkably versatile class of fluorophores. Their strong, tunable blue fluorescence, combined with a straightforward and adaptable synthesis, ensures their continued relevance. The ability to modulate their photophysical properties through solvent choice and targeted substituent effects provides a powerful toolkit for designing "smart" molecules. Future research will likely focus on developing pyrazolines with even greater photostability, larger Stokes shifts to minimize self-absorption, and enhanced solid-state emission for advanced materials applications. In the biomedical field, the development of pyrazoline-based theranostics—molecules that combine diagnostic imaging with therapeutic action—represents a particularly exciting frontier.

References

- A Study on Photophysical Behavior of 1,3-diphenyl-5-(2)-pyrenyl-2-pyrazoline. (n.d.). Google Scholar.

- Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. (n.d.). National Institutes of Health.

- Synthesis, Photoluminescence Properties and Theoretical Insights on 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline and -1H-pyrazole. (2012). PubMed.

- Theoretical studies on the absorption and luminescent properties of a series of derivatives of 1,3-diphenyl-5-pyrene-2-yl-4,5-dihydro-1H-pyrazole. (n.d.). ResearchGate.

- The chemical and photochemical properties of some 1,3-Diphenyl-2-pyrazolines. (1974). Australian Journal of Chemistry.

- Theoretical studies on the absorption and luminescent properties of a series of derivatives of 1,3-diphenyl-5-pyrene-2-yl-4,5-dihydro-1H-pyrazole. (n.d.). Canadian Science Publishing.

- Synthesis, photoluminescence properties and theoretical insights on 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline and-1H-pyrazole. (n.d.). ResearchGate.

- Synthesis and Selective Inhibitory Activity of 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives against Monoamine Oxidase. (n.d.). Journal of Medicinal Chemistry.

- Synthesis, structure elucidation, SC-XRD/DFT, molecular modelling simulations and DNA binding studies of 3,5-diphenyl-4,5-dihydro-1H-pyrazole chalcones. (n.d.). ScienceDirect.

- Complexation of 1,3-dihetaryl-5-phenyl-2-pyrazoline Derivatives with Polyvalent Metal Ions: Quantum Chemical Modeling and. (2022). French-Ukrainian Journal of Chemistry.

- High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding. (2017). PMC - NIH.

- Recent advances in the therapeutic applications of pyrazolines. (n.d.). PMC - PubMed Central.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.

- Low-Molecular Push–Pull Pyrazoline Derivatives: Solvatochromic Effect and Theoretical Insights into Dye-based Molecular Engineering. (2018). ACS Publications.

- The Diphenyl-1H-Pyrazole-4,5-Diamine Scaffold: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.

- Unveiling a versatile heterocycle: pyrazoline – a review. (2017). RSC Publishing.

- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC - PubMed Central.

- Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. (2021). Journal of Chemistry Letters.

- [The fluorescent properites of the complexes of 1,3-diphenyl-4-acyl-5-pyrazolones with Eu(III)]. (n.d.). ResearchGate.

- (PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). ResearchGate.

- 1,3-Diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP): structure, properties, and application in organic light-emitting diodes. (n.d.). Journal of Materials Chemistry (RSC Publishing).

- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). PMC - NIH.

- 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl). (n.d.). National Institutes of Health.

- 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. (2011). PubMed.

- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.). National Institutes of Health.

- Synthesis and Fluorescent Property of Pyrazoline Derivatives. (2012). Semantic Scholar.

- 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. (n.d.). PMC - PubMed Central.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI.

- 2-PYRAZOLINE DERIVATIVES IN NEUROPHARMACOLOGY: SYNTHESIS, ADME PREDICTION, MOLECULAR DOCKING AND IN VIVO BIO. (n.d.). Semantic Scholar.

- Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (n.d.). PMC.

- Substitution effect on the fluorescence properties of the 1,3a,6a-triazapentalenes. The values were determined in deaerated dichloromethane. (n.d.). ResearchGate.

Sources

- 1. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. jchemlett.com [jchemlett.com]

- 10. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 12. fujc.pp.ua [fujc.pp.ua]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole

Abstract

The 1,3-Diphenyl-4,5-dihydro-1H-pyrazole core, a prominent pyrazoline scaffold, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive exploration of the multifaceted mechanism of action of this heterocyclic compound. We delve into its molecular interactions and the subsequent cellular and physiological responses, with a focus on its anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed synthesis of current knowledge to facilitate further investigation and therapeutic innovation.

Introduction: The Significance of the Pyrazoline Scaffold

Pyrazoline derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are recognized for their diverse biological activities.[1] Among these, the 1,3-Diphenyl-4,5-dihydro-1H-pyrazole structure has emerged as a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity, leading to a wide range of therapeutic effects.[2] The inherent structural features of this pyrazoline, including its non-planar conformation and the presence of aromatic rings, allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This guide will dissect the core mechanisms through which this foundational molecule and its closely related derivatives exert their biological effects.

Anti-inflammatory and Analgesic Mechanisms

A significant body of research highlights the anti-inflammatory and analgesic potential of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole derivatives.[3][4] The primary mechanism underlying these effects is the inhibition of key enzymes in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Several derivatives of the 1,3-diphenyl-4,5-dihydro-1H-pyrazole scaffold have been shown to be potent inhibitors of COX enzymes, with some exhibiting selectivity for COX-2.[2][5] This selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors (traditional NSAIDs).

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.

-

Substrate Preparation: Prepare a solution of arachidonic acid in an appropriate buffer.

-

Inhibitor Preparation: Dissolve the 1,3-diphenyl-4,5-dihydro-1H-pyrazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the IC50 value.

-

Assay Procedure:

-

Pre-incubate the enzyme with the inhibitor or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding a stopping solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin).

-

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Table 1: COX Inhibitory Activity of Selected Pyrazoline Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Citation |

| Bipyrazole 76 | COX-2 | 8.5 | [2] |

| Bipyrazole 41 | COX-2 | 0.72 | [2] |

| 1-phenyl-3-phenyl-1H-pyrazole-4-carbaldehyde | COX-2 | 0.26 | [2] |

Diagram 1: Inhibition of the Prostaglandin Synthesis Pathway

Caption: Inhibition of COX enzymes by 1,3-Diphenyl-4,5-dihydro-1H-pyrazole.

Anticancer Mechanism of Action

The anticancer properties of 1,3-diphenyl-4,5-dihydro-1H-pyrazole derivatives are attributed to their ability to interfere with multiple cellular processes crucial for tumor growth and survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Derivatives of 1,3-diphenyl-1H-pyrazole containing a benzimidazole skeleton have been shown to induce apoptosis in human breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cell lines.[6] The apoptotic cascade is initiated through the collapse of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[6]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. The cell cycle is tightly regulated by a series of checkpoints involving cyclins and cyclin-dependent kinases (CDKs). Some pyrazole derivatives have been found to arrest the cell cycle in the G1 or G0/G1 phase.[6][7][8] For instance, certain derivatives down-regulate cyclin D2 and CDK2, key regulators of the G1/S transition, thereby halting cell proliferation.[6] Another study showed that N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline-containing derivatives inhibit cyclin-dependent kinase-2 (CDK2) with an IC50 of 0.98 ± 0.06μM.[7]

Diagram 2: Anticancer Mechanisms of Pyrazoline Derivatives

Caption: Pyrazoline-induced apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

Derivatives of 1,3-diphenyl-4,5-dihydro-1H-pyrazole have demonstrated significant activity against a range of bacterial and fungal pathogens.[9] Molecular docking studies suggest that these compounds may target various microbial enzymes.[9] For example, compounds such as 2-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol and 5-(4-chlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole have shown potent inhibition of both bacterial and fungal strains, with minimum inhibitory concentration (MIC) values as low as 1.56 µg/ml.[9]

Neuroprotective Effects: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. Inhibitors of MAO are used to treat depression and neurodegenerative diseases like Parkinson's disease.[2] Several 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent and selective inhibitors of MAO-A and MAO-B.[3][10][11][12] These compounds act as reversible inhibitors, which can offer a better safety profile compared to irreversible inhibitors.[10] The selectivity towards MAO-A or MAO-B is often influenced by the substitution pattern on the phenyl rings.[10]

Table 2: MAO Inhibitory Activity of Pyrazoline Derivatives

| Compound Class | Target Enzyme | Ki (nM) | Selectivity Index (SI) | Citation |

| (-)-6 enantiomer | MAO-A | 2 | 165,000 | [12] |

| (+)-6 enantiomer | MAO-A | 6 | 166,666 | [12] |

| (-)-11 enantiomer | MAO-A | 4 | 80,000 | [12] |

| (+)-11 enantiomer | MAO-A | 7 | 38,571 | [12] |

Other Pharmacological Activities

The therapeutic potential of the 1,3-diphenyl-4,5-dihydro-1H-pyrazole scaffold extends beyond the aforementioned areas.

-

Antitubercular Activity: Certain derivatives have shown promising activity against Mycobacterium tuberculosis.[3][13]

-

Antidiabetic Potential: Some derivatives have been identified as peroxisome proliferator-activated receptor γ (PPARγ) partial agonists, suggesting their potential in the management of type 2 diabetes.[14]

-

Xanthine Oxidase Inhibition: Derivatives have been evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in gout.[5]

Conclusion and Future Directions

The 1,3-diphenyl-4,5-dihydro-1H-pyrazole core represents a versatile and pharmacologically significant scaffold. Its mechanism of action is multifaceted, involving the inhibition of key enzymes, induction of apoptosis, and modulation of cell cycle progression. The extensive research into its derivatives has unveiled a broad spectrum of therapeutic possibilities, from anti-inflammatory and anticancer agents to neuroprotective and antimicrobial compounds.

Future research should focus on elucidating the precise molecular interactions between specific pyrazoline derivatives and their biological targets. The use of advanced computational modeling, structural biology techniques, and comprehensive preclinical studies will be instrumental in designing next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The continued exploration of this remarkable scaffold holds immense promise for addressing a wide range of unmet medical needs.

References

-

Manickavalli, E., Kiruthiga, N., Vivekanandan, L., Roy, A., & Sivakumar, T. (2022). Computational Studies and Biological Evaluation on Synthesized Lead 1,3- diphenyl-4,5-dihydro-1H-pyrazole Moiety as Anti-Infective Agents. Anti-Infective Agents, 20(5), 106-120. [Link]

-

Aggarwal, N., & Kumar, R. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7593. [Link]

-

Kamal, A., Reddy, M. K., Ramaiah, M. J., Pushpavalli, S. N. C. V. L., Kishor, C., Nag, S., ... & Shukla, R. (2015). Design, synthesis and biological evaluation of 1, 3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 103, 503-517. [Link]

-